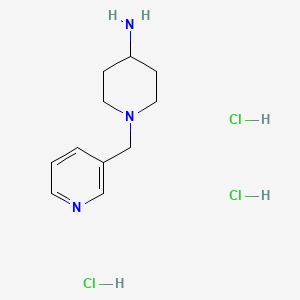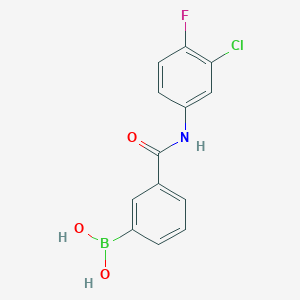
Acide (3-((3-chloro-4-fluorophényl)carbamoyl)phényl)boronique
Vue d'ensemble
Description
“(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BClFNO3 . It is also known by other names such as “N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide” and “[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid” among others .
Molecular Structure Analysis
The molecular weight of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is 293.49 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H10BClFNO3/c15-11-7-10 (4-5-12 (11)16)17-13 (18)8-2-1-3-9 (6-8)14 (19)20/h1-7,19-20H, (H,17,18)" . The Canonical SMILES representation is "B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O" .
Chemical Reactions Analysis
Boronic acids and their derivatives are versatile compounds that participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation, which is a process of removing the boron moiety from the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” include a molecular weight of 293.49 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 293.0426292 g/mol . The topological polar surface area is 69.6 Ų .
Applications De Recherche Scientifique
Découverte et développement de médicaments
Ce composé peut être utilisé dans la synthèse de diverses molécules biologiquement actives. La présence à la fois d'un groupe acide boronique et d'une partie chloro-fluorophényle en fait un intermédiaire précieux en chimie médicinale pour le développement de nouveaux produits pharmaceutiques. Par exemple, des composés similaires ont été utilisés pour identifier des inhibiteurs d'enzymes comme AbTYR .
Synthèse organique
Les acides boroniques sont connus pour participer à des réactions de couplage telles que le couplage croisé de Suzuki-Miyaura, qui est largement utilisé en synthèse organique pour créer des molécules complexes. Ce composé pourrait potentiellement être utilisé dans de telles réactions pour synthétiser de nouveaux composés organiques ayant des propriétés spécifiques .
Science des matériaux
Des composés contenant des groupes acide boronique ont été utilisés dans la création de nouveaux matériaux cristallins liquides en raison de leur capacité à former des structures biaryles stables. Ce composé pourrait être exploré pour ses applications potentielles dans la création de nouveaux matériaux aux propriétés optiques ou électroniques uniques .
Applications de détection
Les acides boroniques interagissent avec les diols et les bases de Lewis fortes, ce qui peut les rendre utiles dans les applications de détection. Ce composé pourrait être étudié pour son utilisation potentielle dans le développement de capteurs, en particulier pour la détection de biomolécules ou de polluants environnementaux .
Orientations Futures
The future directions for the research and application of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields such as medicinal chemistry and materials science. Further studies could also explore their biological activity and potential use in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFAQCLGXKQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674410 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-04-3 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




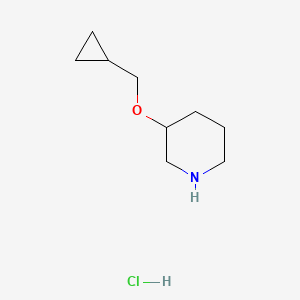
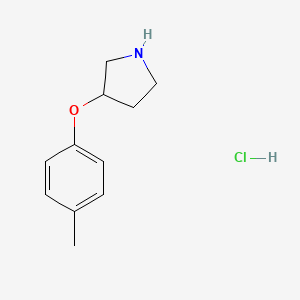

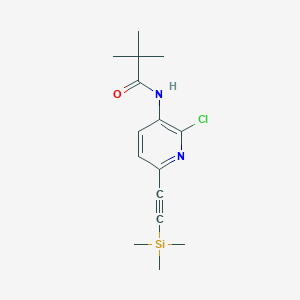

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)


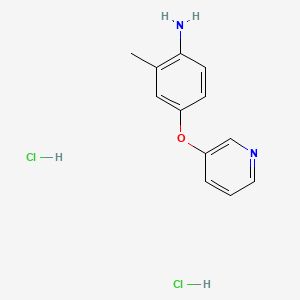
![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
